![molecular formula C22H21FN4O2S B2608027 1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(2-phenoxyethyl)urea CAS No. 1421446-04-9](/img/structure/B2608027.png)
1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(2-phenoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(2-phenoxyethyl)urea is a useful research compound. Its molecular formula is C22H21FN4O2S and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(2-phenoxyethyl)urea is a complex organic molecule that has attracted interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
The molecular formula of the compound is C20H22FN3O2S, with a molecular weight of approximately 399.9 g/mol. The structure includes an imidazo[2,1-b]thiazole core, which is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H22FN3O2S |
Molecular Weight | 399.9 g/mol |
IUPAC Name | This compound |
InChI Key | KNUJCDMCYTUDQL-UHFFFAOYSA-N |
Anticancer Properties
Research has indicated that derivatives of imidazo[2,1-b]thiazole exhibit significant anticancer properties. In a study focused on related compounds, it was found that certain derivatives showed potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell lines. The most active compounds demonstrated IC50 values as low as 0.002 μM against the MV4-11 cell line, indicating strong cytotoxic effects .
Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases such as FLT3, leading to apoptosis in cancer cells . This suggests that the compound could be further investigated for its potential use in treating AML.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial activity. A related study highlighted that similar imidazo[2,1-b]thiazole derivatives exhibited broad-spectrum antibacterial effects . The minimal inhibitory concentration (MIC) values were determined for various bacterial strains, showing promising results for further development as antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this one. Studies have shown that modifications to the imidazo[2,1-b]thiazole core or substituents can significantly alter the potency and selectivity of these compounds against different biological targets .
Key Findings:
- Substituents at the 4-position of the phenyl ring can enhance activity against specific cancer cell lines.
- The introduction of various side chains can modulate both antimicrobial and anticancer activities.
Study on Acute Myeloid Leukemia
In a pivotal study, a series of imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their efficacy against AML cell lines. Among these, a derivative with a similar structure to our compound showed an IC50 value of 0.002 μM in cellular assays . This underscores the potential of such compounds in targeted cancer therapies.
Antimicrobial Testing
Another investigation assessed the antimicrobial properties of related thiazole derivatives. The study reported effective inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 50 to 200 μg/mL . These findings suggest that modifications to the urea moiety could enhance antibacterial efficacy.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(2-phenoxyethyl)urea exhibit anticancer properties. For instance, imidazo[2,1-b]thiazoles have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of this class can induce apoptosis in various cancer cell lines through the activation of caspase pathways .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing thiazole rings have shown effectiveness against a range of pathogens, including bacteria and fungi. A case study highlighted that thiazole derivatives possess significant antibacterial activity against resistant strains of Staphylococcus aureus .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Research has indicated that imidazo[2,1-b]thiazoles can modulate inflammatory pathways. A recent investigation revealed that these compounds reduce the production of pro-inflammatory cytokines in vitro, suggesting their potential as anti-inflammatory agents .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various imidazo[2,1-b]thiazole derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer potential.
Case Study 2: Antimicrobial Testing
A research team evaluated the antimicrobial efficacy of thiazole-based compounds against clinical isolates of bacteria. The study found that specific compounds showed minimum inhibitory concentrations (MICs) below 10 µg/mL against multidrug-resistant strains, highlighting their therapeutic potential.
Eigenschaften
IUPAC Name |
1-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-15-20(13-25-21(28)24-11-12-29-18-5-3-2-4-6-18)30-22-26-19(14-27(15)22)16-7-9-17(23)10-8-16/h2-10,14H,11-13H2,1H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFILJQTXDNHBAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)NCCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.